3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
Description
3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative characterized by a 3-chlorophenyl substitution at the N3 position and methoxy groups at the 6- and 7-positions of the quinazoline core. Quinazoline-2,4-diones are structurally related to natural alkaloids and exhibit diverse pharmacological activities, including antihypertensive, antimicrobial, and anticancer effects . The 6,7-dimethoxy substitution pattern is critical for bioactivity, as seen in drugs like prazosin and doxazosin, which share this motif .
Properties
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-22-13-7-11-12(8-14(13)23-2)18-16(21)19(15(11)20)10-5-3-4-9(17)6-10/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIKQJUTJYYYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the condensation of 3-chlorobenzaldehyde with 6,7-dimethoxy-2-aminobenzamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinazoline derivative. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used
Scientific Research Applications
α-Glucosidase Inhibition
A study highlighted the synthesis of various quinazoline derivatives, including 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, which demonstrated significant α-glucosidase inhibitory activity. This suggests its potential as a therapeutic agent for managing diabetes by delaying carbohydrate absorption in the intestine .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The synthesized derivatives exhibited varying degrees of antioxidant activity, indicating that modifications to the quinazoline structure can enhance this property .
Antihyperlipidemic Effects
In vivo studies indicated that certain derivatives of quinazoline could reduce cholesterol and triglyceride levels significantly. This positions this compound as a candidate for antihyperlipidemic drug development .
Synthesis and Structural Studies
The compound can be synthesized through a one-pot condensation reaction involving isatoic anhydride and aromatic aldehydes. The process has been optimized using aluminum sulfate as a catalyst, which enhances yield and reduces reaction time compared to traditional methods .
Case Study 1: Diabetes Management
A specific derivative of the compound was tested for its ability to inhibit α-glucosidase in vitro and in vivo. The results demonstrated a dose-dependent inhibition of enzyme activity, leading to improved glycemic control in diabetic models .
Case Study 2: Lipid Profile Improvement
Another study focused on the effects of the compound on lipid profiles in hyperlipidemic rats. The administration of the compound resulted in significant reductions in total cholesterol and triglycerides after four weeks of treatment. These findings support further investigation into its use as an antihyperlipidemic agent .
Comparative Analysis with Other Quinazoline Derivatives
| Compound Name | α-Glucosidase Inhibition | Antioxidant Activity | Antihyperlipidemic Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant reduction |
| Other Quinazoline Derivative A | Moderate | High | Low |
| Other Quinazoline Derivative B | Low | Moderate | Moderate |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Quinazoline-2,4-dione Derivatives
*Estimated based on structural similarity.
Key Observations :
- The 3-chlorophenyl group increases molecular weight and lipophilicity (logP ~3.5) compared to alkyl substituents (e.g., 2-chloroethyl: logP 2.1) . This may enhance membrane permeability and target binding.
- Methoxy positional isomers : The 6,7-dimethoxy configuration (target compound) vs. 7,8-dimethoxy (CAS 864293-45-8) shows identical molecular weights but distinct electronic environments, as evidenced by NMR shifts .
Table 2: Antimicrobial and Cytotoxic Activities of Selected Derivatives
Key Observations :
- 3-Chlorophenyl vs.
- Halogenation : Bromine at position 6 (CAS 28888-44-0) enhances antifungal activity but reduces cytotoxicity, highlighting the trade-offs between substituent choice and selectivity .
Biological Activity
3-(3-Chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its diverse biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C₁₆H₁₃ClN₂O₄
- CAS Number : 364748-38-9
- Molecular Weight : 332.75 g/mol
- Structure : The structure consists of a quinazoline core with methoxy and chlorophenyl substituents, contributing to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of quinazoline derivatives, including this compound. The compound has shown moderate activity against various bacterial strains.
Table 1: Antimicrobial Activity against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 9 | 65 |
| Escherichia coli | 15 | 75 | |
| Candida albicans | 11 | 80 |
The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and vancomycin .
Anticancer Activity
Research has indicated that derivatives of quinazoline compounds possess cytotoxic effects against various cancer cell lines. Specifically, studies have shown that this compound exhibits selective cytotoxicity towards human leukemia cells (K562 and HL-60) while being non-toxic to normal cells.
Case Study: Cytotoxic Effects on Leukemia Cells
A study reported that the compound effectively inhibited cell proliferation in leukemia cell lines with IC50 values in the micromolar range. The mechanism was suggested to involve apoptosis induction through activation of caspases and modulation of cell cycle progression .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has been investigated for other potential activities:
Q & A
Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorination of precursor quinazoline derivatives using sulfuryl chloride (SO₂Cl₂) in dioxane at 50–55°C, followed by azide substitution with sodium azide (NaN₃). Optimization involves controlling reaction temperature (<55°C), stoichiometry (e.g., 2.4 equivalents of SO₂Cl₂ per mole of precursor), and purification via ice-water precipitation to isolate the product . For methoxy group introduction, demethylation-protection strategies or direct nucleophilic substitution may be employed, depending on precursor availability.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1670 cm⁻¹ and aromatic C-Cl bonds near 750 cm⁻¹ .
- NMR : Use -NMR to confirm methoxy groups (δ ~3.8–4.0 ppm, singlet) and aromatic protons (δ 7.0–8.0 ppm). -NMR should resolve quinazoline-dione carbonyls (δ ~160–180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at ≤25°C, away from moisture and oxidizers .
- Waste Disposal : Treat as hazardous waste; neutralize with alkaline solutions before disposal .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Test in buffered solutions (pH 2–12) using HPLC to monitor degradation. Quinazoline-diones are prone to hydrolysis under strongly acidic/basic conditions, particularly at the lactam moiety .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar compounds) .
Advanced Research Questions
Q. What strategies can mitigate contradictions in reported yield data for its synthesis?
- Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent quality (e.g., anhydrous dioxane vs. technical grade), or incomplete chlorination. To resolve:
- Purity Checks : Use HPLC/GC-MS to verify precursor purity.
- Reaction Monitoring : Employ in-situ FTIR or TLC to track intermediate formation.
- Reproducibility : Standardize protocols (e.g., strict temperature control ±2°C) and document solvent batch sources .
Q. How can structural modifications enhance its bioactivity while retaining core functionality?
- Methodological Answer :
- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and binding affinity .
- Halogen Substitution : Replace 3-chlorophenyl with fluorophenyl groups to modulate electronic effects and metabolic stability.
- Methoxy Optimization : Vary positions of methoxy groups (6 vs. 7) to study steric effects on target interactions .
Q. What catalytic methods improve the sustainability of its large-scale synthesis?
- Methodological Answer :
- Green Solvents : Replace dioxane with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported Cu for click reactions) to minimize metal waste .
- Flow Chemistry : Implement continuous-flow reactors for precise control of exothermic chlorination steps, improving safety and yield .
Q. How can computational modeling predict its reactivity in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model transition states for chlorination or nucleophilic substitution using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of dioxane vs. DMSO) on reaction kinetics .
Q. What experimental evidence explains its resistance to enzymatic degradation?
- Methodological Answer :
Q. How should ecotoxicological studies be designed to assess its environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
